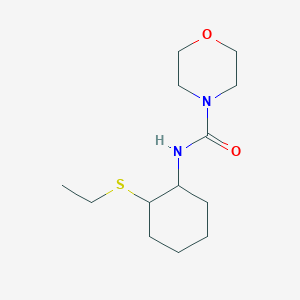
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide, also known as SMCC, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. SMCC is a member of the morpholine family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the covalent modification of target proteins. N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide contains a reactive thiol group that can react with cysteine residues on target proteins, leading to the formation of a covalent bond. This covalent modification can alter the function of the target protein, leading to the observed biological effects of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide.
Biochemical and Physiological Effects:
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation. N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In addition, N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide has been shown to inhibit the replication of certain viruses, such as HIV-1, making it a potential anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide is its versatility. It can be used as a tool in chemical biology to study protein-protein interactions, as well as a potential therapeutic agent in the treatment of cancer and viral infections. However, N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide also has some limitations. Its covalent modification of target proteins can lead to off-target effects, which can complicate the interpretation of experimental results. In addition, the reactive thiol group of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide can also react with other thiols in the experimental system, leading to non-specific effects.
Orientations Futures
There are several potential future directions for the study of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide. One area of interest is the development of more selective N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide derivatives that can target specific proteins or protein complexes. Another area of interest is the development of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide-based therapeutics for the treatment of cancer and viral infections. Finally, the use of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide as a tool in chemical biology to study protein-protein interactions and other biological processes is an area of ongoing research.
Conclusion:
In conclusion, N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide is a versatile compound that has been extensively studied for its potential applications in the field of scientific research. Its covalent modification of target proteins has led to a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. While N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide has some limitations, its versatility and potential as a therapeutic agent make it an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide involves the reaction of N-(2-ethylsulfanyl)cyclohexylamine with morpholine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds under mild conditions and yields N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide as a white crystalline solid in good yield.
Applications De Recherche Scientifique
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide has also been used as a tool in chemical biology to study protein-protein interactions and to develop novel therapeutics.
Propriétés
IUPAC Name |
N-(2-ethylsulfanylcyclohexyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-2-18-12-6-4-3-5-11(12)14-13(16)15-7-9-17-10-8-15/h11-12H,2-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHCUSIYGZTSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)


![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)



![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)
![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
